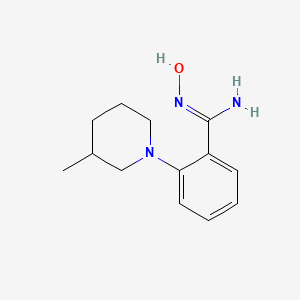

N'-Hydroxy-2-(3-methylpiperidin-1-yl)benzimidamide

Description

N'-Hydroxy-2-(3-methylpiperidin-1-yl)benzimidamide is a benzimidamide derivative characterized by a hydroxyamidine group and a 3-methylpiperidin-1-yl substituent attached to a benzene ring. This structural motif confers unique physicochemical and biological properties, making it relevant in pharmaceutical and materials science research.

Properties

Molecular Formula |

C13H19N3O |

|---|---|

Molecular Weight |

233.31 g/mol |

IUPAC Name |

N'-hydroxy-2-(3-methylpiperidin-1-yl)benzenecarboximidamide |

InChI |

InChI=1S/C13H19N3O/c1-10-5-4-8-16(9-10)12-7-3-2-6-11(12)13(14)15-17/h2-3,6-7,10,17H,4-5,8-9H2,1H3,(H2,14,15) |

InChI Key |

WWMCVEUUYGCDBD-UHFFFAOYSA-N |

Isomeric SMILES |

CC1CCCN(C1)C2=CC=CC=C2/C(=N/O)/N |

Canonical SMILES |

CC1CCCN(C1)C2=CC=CC=C2C(=NO)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis of N'-Hydroxy-2-(3-methylpiperidin-1-yl)benzimidamide generally involves two key stages:

Formation of Benzamidoxime Intermediate:

The starting material is typically a benzonitrile derivative substituted with a 3-methylpiperidin-1-yl group. This benzonitrile undergoes reaction with hydroxylamine hydrochloride or oxammonium salts to form the corresponding benzamidoxime. This step is often carried out in alcoholic solvents such as methanol or ethanol under reflux conditions, sometimes assisted by bases like potassium carbonate to neutralize the reaction medium.Reduction of Benzamidoxime to Benzimidamide:

The benzamidoxime intermediate is then reduced to the target benzimidamide derivative. This reduction can be efficiently achieved under catalytic hydrogenation conditions using supported nano-metal catalysts, such as rhodium or palladium complexes immobilized on ionic liquids. The reaction is typically conducted at room temperature under hydrogen atmosphere (e.g., 0.15 MPa H2 pressure) for several hours. The catalysts are often recyclable and provide high yields and purity of the product.

Detailed Example from Patent Literature

A representative synthesis method described in a Chinese patent (CN106565541A) involves:

- Step A: Reaction of 0.05 mol of a benzonitrile derivative (e.g., 2-(3-methylpiperidin-1-yl)benzonitrile) with 0.06 mol of oxammonium hydrochloride and 0.03 mol of potassium carbonate in 90% ethanol (10% water) at 80 °C for 1 hour to produce the benzamidoxime intermediate.

- Step B: Dissolution of the isolated benzamidoxime in dehydrated ethanol, addition of a rhodium chloride catalyst (0.56 g), and slow addition of hydrazine hydrate (10 mL). The reaction mixture is sealed in a reactor and stirred magnetically at room temperature for 12 hours under hydrogen atmosphere.

- Workup: Removal of solvent under reduced pressure, extraction with toluene, and vacuum distillation yield the N'-hydroxybenzimidamide derivative with yields up to 98% and high purity (~99.5% by HPLC). The catalyst remains active after multiple recycling cycles without loss of activity.

Alternative Methods and Enhancements

Solvent Choice: Methanol, ethanol, isopropanol, chloroform, and dichloromethane are commonly employed solvents in the amidoxime formation and reduction steps. The choice depends on solubility and reaction kinetics.

Catalyst Preparation: The ionic liquid-supported nano-metal catalysts are prepared by reacting 1-methylimidazole with dibromobutane derivatives, followed by addition of sodium tetrafluoroborate and rhodium chloride, resulting in a highly active and recoverable catalyst system.

Green Chemistry Aspects: The use of ionic liquid-supported catalysts and mild reaction conditions aligns with green chemistry principles, minimizing hazardous waste and energy consumption.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | 2-(3-methylpiperidin-1-yl)benzonitrile | Commercially available or synthesized |

| Amidoxime formation solvent | 90% ethanol (10% water) | Potassium carbonate as base |

| Amidoxime formation temperature | 80 °C | 1 hour reaction time |

| Reduction catalyst | Rhodium chloride on ionic liquid support | 0.56 g catalyst per batch |

| Reducing agent | Hydrazine hydrate | Slow addition, sealed reactor |

| Reduction conditions | Room temperature, hydrogen atmosphere (0.15 MPa) | 12 hours reaction time |

| Product yield | Up to 98% | High purity (~99.5% HPLC) |

| Catalyst recyclability | Stable over at least 10 cycles | Maintains activity |

Research Findings and Optimization Notes

The two-step synthesis via amidoxime intermediate is highly efficient and reproducible, with minimal side reactions reported.

The use of ionic liquid-supported nano-metal catalysts significantly enhances catalytic activity and allows for easy catalyst recovery and reuse, improving process sustainability.

Reaction monitoring by HPLC confirms high purity of the final product, suitable for pharmaceutical or biochemical applications.

Alternative reduction methods, such as catalytic hydrogenation with palladium or other noble metals, may be employed but often require harsher conditions or longer reaction times.

The method is adaptable to various substituted benzonitriles, enabling structural analog synthesis with similar efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-(3-methylpiperidin-1-yl)benzimidamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: The benzimidamide core can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

N’-Hydroxy-2-(3-methylpiperidin-1-yl)benzimidamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(3-methylpiperidin-1-yl)benzimidamide involves its interaction with specific molecular targets. The hydroxy group and the benzimidamide core play crucial roles in binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Crystal Packing and Stability

- Fluorinated Derivatives : Fluorinated phenyl benzimidamides (e.g., (E)-2-fluoro-N′-phenylbenzimidamide) exhibit 3D isostructurality driven by N–H⋯F and N–H⋯π interactions, leading to robust crystal packing . In contrast, the target compound’s 3-methylpiperidinyl group introduces steric bulk, likely reducing isostructurality but enhancing solubility in polar solvents .

- Piperidine-Modified Analogs: (Z)-N'-hydroxy-3-(piperidin-1-ylmethyl)benzene-1-carboximidamide shares a piperidine substituent but lacks the 3-methyl group.

- Thiophene and Morpholine Derivatives : Compounds such as (Z)-N'-hydroxy-2-(trifluoromethyl)thiophene-3-carboximidamide (thiophene core) and N'-hydroxy-2-(morpholin-4-yl)ethanimidamide (morpholine substituent) demonstrate how heterocyclic cores alter electronic properties. The thiophene derivative’s electron-deficient aromatic system contrasts with the benzene ring in the target compound, affecting reactivity in electrophilic substitutions .

Physicochemical Properties

*Calculated based on molecular formula. †Inferred from piperidine analogs .

Biological Activity

N'-Hydroxy-2-(3-methylpiperidin-1-yl)benzimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a benzimidamide structure characterized by a hydroxyl group attached to the nitrogen atom of the amide. The presence of the 3-methylpiperidin-1-yl moiety enhances steric bulk, potentially influencing its interactions with biological targets. Its molecular formula is , with a molecular weight of approximately 206.24 g/mol .

Biological Activity

The primary biological activity associated with this compound is its potential as an enzyme inhibitor . Research indicates that compounds with similar structures often interact with various biological targets, including proteases and kinases, which play crucial roles in cellular processes such as signal transduction and metabolic pathways .

The mechanism of action involves the compound's interaction with specific molecular targets. The hydroxy group and the benzimidamide core are critical for binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets vary depending on the application context .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Unique Characteristics |

|---|---|---|

| 4-Bromo-N-hydroxy-2-methyl-benzamidine | Structure | Known for strong enzyme inhibition; used in metabolic studies. |

| N-Hydroxy-N'-(4-pyridyl)methanesulfonamide | Structure | Exhibits distinct solubility properties; potential in drug formulation. |

| 2-(4-Methylpiperazin-1-yl)benzimidazole | Structure | Displays unique receptor binding profiles; studied for CNS effects. |

This compound stands out due to its specific substitution pattern, imparting distinct chemical and biological properties compared to these similar compounds .

Case Studies and Research Findings

Recent studies have focused on the enzyme inhibition properties of this compound:

- Enzyme Inhibition Studies : Preliminary research indicates that this compound may selectively inhibit certain proteases or other enzymes by binding to their active sites. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to characterize these interactions .

- Therapeutic Applications : There is ongoing investigation into the therapeutic effects of this compound, particularly in cancer treatment, where enzyme inhibition can lead to suppressed tumor growth .

- Binding Affinity Studies : Interaction studies have shown that this compound has favorable binding affinities with various biological macromolecules, suggesting its potential utility in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.